XLogP3 Lipophilicity: 3-Fluoro-2-nitrobenzotrifluoride Versus 4-Fluoro-3-nitrobenzotrifluoride
The computed XLogP3 value for 3-fluoro-2-nitrobenzotrifluoride is 2.7, compared to 2.9 for the 4-fluoro-3-nitro regioisomer (CAS 367-86-2) [1][2]. This 0.2 log unit difference corresponds to an approximately 1.6-fold difference in octanol-water partition coefficient, which can affect chromatographic retention behavior and compound purification strategies during synthesis. The difference arises from the distinct electronic and steric environments created by the 1,2,3- versus 1,2,4-substitution patterns.
| Evidence Dimension | Computed XLogP3 lipophilicity |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-Fluoro-3-nitrobenzotrifluoride (CAS 367-86-2): 2.9 |
| Quantified Difference | Δ = 0.2 log units (~1.6-fold partition coefficient difference) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
This difference influences compound handling, extraction efficiency, and chromatographic purification protocols during multi-step synthesis, affecting overall process yield and purity outcomes.
- [1] PubChem. Compound Summary: 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene, CID 20163310. XLogP3-AA value: 2.7. View Source
- [2] PubChem. Compound Summary: 4-Fluoro-3-nitrobenzotrifluoride, CID 67778. XLogP3 value: 2.9. View Source
